molecular formula C9H11NO3 B8479277 1-Ethoxy-2-methyl-5-nitrobenzene

1-Ethoxy-2-methyl-5-nitrobenzene

Cat. No. B8479277
M. Wt: 181.19 g/mol
InChI Key: AHJUOCPYSGDAPM-UHFFFAOYSA-N
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Patent
US08722695B2

Procedure details

Fe powder (609 mg, 10.90 mmol) was added to a solution of ethyl 2-methyl-5-nitrophenyl ether (Intermediate 88, 395 mg) in a mixture THF/water (15 mL/5 mL) followed by ammonium chloride (583 mg, 10.90 mmol). The reaction mixture was stirred overnight under nitrogen. The reaction mixture was poured into water (20 mL) and the iron was filtrated. Ethyl acetate was used to wash the solid filtrated. The filtrate was extracted with ethyl acetate (3 times). The combined ethyl acetate layers were dried over sodium sulphate and concentrated to give the title compound (303 mg) which was directly used in the next step.
Quantity
583 mg
Type
reactant
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
609 mg
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[O:11][CH2:12][CH3:13].C1COCC1.O.[Cl-].[NH4+]>[Fe].O>[CH2:12]([O:11][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:2]=1[CH3:1])[NH2:8])[CH3:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
583 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
395 mg
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])OCC
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1.O
Name
Quantity
609 mg
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the iron was filtrated
WASH
Type
WASH
Details
to wash the solid
FILTRATION
Type
FILTRATION
Details
filtrated
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate layers were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC=1C=C(N)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 303 mg
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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